molecular formula C7H6N2O B1590417 3-Methoxyisonicotinonitrile CAS No. 26414-90-4

3-Methoxyisonicotinonitrile

Cat. No. B1590417
CAS RN: 26414-90-4
M. Wt: 134.14 g/mol
InChI Key: SUZIOAPLIWZQST-UHFFFAOYSA-N
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Description

3-Methoxyisonicotinonitrile is a chemical compound with the CAS Number: 26414-90-4 and a molecular weight of 134.14 . It is a solid substance stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of 3-Methoxyisonicotinonitrile is represented by the linear formula C7H6N2O . The InChI Code for this compound is 1S/C7H6N2O/c1-10-7-5-9-3-2-6(7)4-8/h2-3,5H,1H3 .


Physical And Chemical Properties Analysis

3-Methoxyisonicotinonitrile is a solid at room temperature . It has a molecular weight of 134.14 . The compound is stored in an inert atmosphere at room temperature .

Scientific Research Applications

Green Chemistry in Education

The compound 3-Methoxyisonicotinonitrile can be connected to green chemistry practices in education. For instance, an experiment for undergraduate organic chemistry classes employed ionic liquids as solvents and catalysts for organic reactions, including the preparation of 3-(methoxycarbonyl)coumarin, demonstrating innovative ideas in chemical research and green chemistry (Verdía, Santamarta, & Tojo, 2017).

Organogels in Solar Cells

3-Methoxypropionitrile has been used in the formation of organogels with graphene oxide as the gelator. These gels were applied as quasi-solid state electrolytes in dye-sensitized solar cells (DSCs), demonstrating a potential application in renewable energy technologies (Neo & Ouyang, 2013).

Molecular Beam Epitaxy in Electronics

Molecular beam epitaxy, a method for growing III-nitrides, benefits from precise control of growth parameters and in situ monitoring. This method, relevant to the field of semiconductor electronics, might utilize compounds like 3-Methoxyisonicotinonitrile in its processes (Wang & Yoshikawa, 2004).

Safety And Hazards

The safety information for 3-Methoxyisonicotinonitrile indicates that it may be harmful if swallowed or inhaled, and it may cause skin and eye irritation . Precautionary measures include avoiding dust formation, using personal protective equipment, and handling the compound in a well-ventilated area .

properties

IUPAC Name

3-methoxypyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-10-7-5-9-3-2-6(7)4-8/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZIOAPLIWZQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30511876
Record name 3-Methoxypyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxyisonicotinonitrile

CAS RN

26414-90-4
Record name 3-Methoxypyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JL LaMattina, RL Taylor - The Journal of Organic Chemistry, 1981 - ACS Publications
… 3-Methoxyisonicotinonitrile (4). A mixture of 4.05 g (75.0 mmol) of sodium methoxide in 25 mL of DMF was stirred at 5 C, and 10.0 g (72.5 mmol) of 1 was added. The mixture was then …
Number of citations: 28 pubs.acs.org
S Maehara, N Yuge, C Higashi, T Ota… - …, 2020 - Wiley Online Library
… Recently, we identified a novel orexin 2 (OX 2 ) receptor antagonist, SDM-878 (2-(3-(2-(1H-pyrazol-1-yl)nicotinoyl)-3,8-diazabicyclo[3.2.1]octan-8-yl)-3-methoxyisonicotinonitrile). The …
Number of citations: 3 onlinelibrary.wiley.com

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